An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanol
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic organic compound featuring the versatile imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This bicyclic aromatic system, with its unique electronic properties and synthetic accessibility, has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of Imidazo[1,2-a]pyridin-2-ylmethanol, including its synthesis, physical and spectroscopic characteristics, and known reactivity. Detailed experimental protocols and visual diagrams of synthetic pathways are included to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
The chemical and physical properties of Imidazo[1,2-a]pyridin-2-ylmethanol are intrinsically linked to its fused aromatic ring system and the reactive hydroxyl group at the 2-position. While comprehensive experimental data for the parent molecule is not extensively compiled in single sources, data from closely related analogs and general knowledge of the imidazo[1,2-a]pyridine class provide a strong basis for understanding its characteristics.
Physical Properties
Quantitative data for imidazo[1,2-a]pyridine and its derivatives are summarized below. Direct experimental values for Imidazo[1,2-a]pyridin-2-ylmethanol are limited, with data often derived from computational models or from substituted analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | 140 °C (413 K) for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | [4] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Imidazo[1,2-a]pyridin-2-ylmethanol. Below is a summary of expected and reported spectral data for the imidazo[1,2-a]pyridine scaffold.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridines are characteristic, reflecting the electron distribution within the fused ring system.
| ¹H NMR | Expected Chemical Shift (ppm) | Notes |
| Pyridine Ring Protons | 6.7 - 9.0 | The exact shifts are dependent on substitution and the position on the pyridine ring.[5] |
| Imidazole Ring Proton | ~7.5 | Typically a singlet, its position can be influenced by substituents.[6] |
| -CH₂- (Methanol) | ~4.5 - 5.0 | A singlet, deshielded by the aromatic ring and the oxygen atom. |
| -OH (Methanol) | Variable | Broad singlet, position is dependent on solvent and concentration. |
| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |
| C2 | ~145 | Carbon bearing the methanol group. |
| C3 | ~110 | |
| C5 | ~124 | |
| C6 | ~112 | |
| C7 | ~126 | |
| C8 | ~117 | |
| C8a (Bridgehead) | ~143 | |
| -CH₂- (Methanol) | ~55-60 |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of Imidazo[1,2-a]pyridin-2-ylmethanol would be characterized by the following key absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 (broad) | Characteristic of the alcohol hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C=N and C=C Stretches | 1450-1650 | Vibrations from the fused aromatic rings. |
| C-O Stretch | 1000-1260 | Associated with the primary alcohol. |
1.2.3. Mass Spectrometry (MS)
The mass spectrum of Imidazo[1,2-a]pyridin-2-ylmethanol is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments thereof.
| m/z | Proposed Fragment |
| 148 | [M]⁺ |
| 131 | [M-OH]⁺ |
| 119 | [M-CH₂OH]⁺ |
Synthesis and Reactivity
The synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol typically involves the construction of the core imidazo[1,2-a]pyridine ring system followed by modification at the 2-position, or direct introduction of a functionalized side chain.
Synthetic Pathways
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol, a precursor such as ethyl bromopyruvate can be used, followed by reduction of the resulting ester.
Caption: General synthetic scheme for Imidazo[1,2-a]pyridin-2-ylmethanol.
Reactivity
The reactivity of Imidazo[1,2-a]pyridin-2-ylmethanol is dominated by two main features: the electron-rich imidazo[1,2-a]pyridine nucleus and the primary alcohol functional group.
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Reactions of the Imidazo[1,2-a]pyridine Ring: The ring system is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most common site for functionalization.[5]
-
Reactions of the Methanol Group: The hydroxyl group can undergo standard alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. A recent study has also shown that the imidazo[1,2-a]pyridine ring itself can undergo oxidative cleavage to form α-ketoesters in the presence of an alcohol and an oxidant.[8]
Caption: Key reactions of the C2-methanol group.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[4]
Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak base such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction to Imidazo[1,2-a]pyridin-2-ylmethanol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and add a solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Extraction and Purification: Filter the resulting solid and wash with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents, with many derivatives exhibiting potent anticancer activity.[1][2][9][10] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][10][11]
While the specific biological target of Imidazo[1,2-a]pyridin-2-ylmethanol has not been definitively identified in the literature, studies on structurally similar imidazo[1,2-a]pyridines provide a strong indication of its potential mechanism of action. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by modulating the p53 and PI3K/Akt/mTOR signaling pathways.[2][11][12] A proposed mechanism involves the upregulation of tumor suppressor proteins like p53 and p21, leading to cell cycle arrest, and the activation of the extrinsic apoptosis pathway through caspases.[12]
Caption: A potential signaling pathway for imidazo[1,2-a]pyridine-induced apoptosis.
Conclusion
Imidazo[1,2-a]pyridin-2-ylmethanol is a molecule of significant interest due to its embedment of the pharmacologically important imidazo[1,2-a]pyridine scaffold. Its synthesis is achievable through established organic chemistry methodologies, and its chemical properties make it a versatile building block for further derivatization. The reactivity of both the heterocyclic core and the C2-methanol group offers numerous possibilities for creating libraries of novel compounds for drug discovery. While further studies are needed to elucidate the specific biological targets and mechanisms of action of Imidazo[1,2-a]pyridin-2-ylmethanol itself, the wealth of data on related compounds strongly suggests its potential as a valuable lead structure in the development of new therapeutics, particularly in the area of oncology. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule.
References
- 1. chemmethod.com [chemmethod.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
